molecular formula C8H24O4Si4 B13410469 Octamethylcyclotetrasiloxane-d24

Octamethylcyclotetrasiloxane-d24

Cat. No.: B13410469
M. Wt: 320.76 g/mol
InChI Key: HMMGMWAXVFQUOA-JFUAVBILSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octamethylcyclotetrasiloxane-d24 is a deuterated form of octamethylcyclotetrasiloxane, an organosilicon compound with the formula [(CD3)2SiO]4. This compound is a colorless, viscous liquid and is a common cyclomethicone. It is widely used in various industrial applications, including cosmetics and personal care products.

Preparation Methods

Synthetic Routes and Reaction Conditions

Octamethylcyclotetrasiloxane-d24 is synthesized through the hydrolysis of dimethyldichlorosilane-d6. The hydrolysis process produces a mixture of cyclic dimethylsiloxanes and polydimethylsiloxane. The cyclic siloxanes, including this compound, are then separated by distillation. The reaction typically involves the use of a strong base, such as potassium hydroxide, to equilibrate the polymer/ring mixture, allowing complete conversion to the more volatile cyclic siloxanes .

Industrial Production Methods

Commercial production of this compound involves the hydrolysis of dimethyldichlorosilane-d6 followed by distillation to separate the cyclic siloxanes. The process is carried out in large-scale reactors under controlled conditions to ensure high purity and yield. The use of deuterated reagents ensures the incorporation of deuterium atoms into the final product, making it suitable for specific applications in scientific research .

Chemical Reactions Analysis

Types of Reactions

Octamethylcyclotetrasiloxane-d24 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form silanols and siloxane oligomers.

    Reduction: Reduction reactions can convert the compound into silanes.

    Substitution: Substitution reactions can replace the methyl groups with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve the use of organometallic reagents, such as Grignard reagents or organolithium compounds.

Major Products Formed

Scientific Research Applications

Octamethylcyclotetrasiloxane-d24 is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of octamethylcyclotetrasiloxane-d24 involves its interaction with various molecular targets and pathways. The compound can interact with biological membranes, altering their properties and affecting cellular processes. It can also act as a carrier for other molecules, facilitating their transport and delivery to specific targets. The deuterated form of the compound is particularly useful in studies involving nuclear magnetic resonance (NMR) spectroscopy, as the presence of deuterium atoms enhances the sensitivity and resolution of the NMR signals .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octamethylcyclotetrasiloxane-d24 is unique due to its deuterated nature, which makes it particularly valuable in NMR spectroscopy and other analytical techniques. The presence of deuterium atoms enhances the sensitivity and resolution of the NMR signals, making it an essential tool in various scientific research applications .

Properties

Molecular Formula

C8H24O4Si4

Molecular Weight

320.76 g/mol

IUPAC Name

2,2,4,4,6,6,8,8-octakis(trideuteriomethyl)-1,3,5,7,2,4,6,8-tetraoxatetrasilocane

InChI

InChI=1S/C8H24O4Si4/c1-13(2)9-14(3,4)11-16(7,8)12-15(5,6)10-13/h1-8H3/i1D3,2D3,3D3,4D3,5D3,6D3,7D3,8D3

InChI Key

HMMGMWAXVFQUOA-JFUAVBILSA-N

Isomeric SMILES

[2H]C([2H])([2H])[Si]1(O[Si](O[Si](O[Si](O1)(C([2H])([2H])[2H])C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])C([2H])([2H])[2H]

Canonical SMILES

C[Si]1(O[Si](O[Si](O[Si](O1)(C)C)(C)C)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.